molecular formula C11H14N2O4S B14505081 Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate CAS No. 64528-02-5

Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate

Cat. No.: B14505081
CAS No.: 64528-02-5
M. Wt: 270.31 g/mol
InChI Key: VUOVOEGDKXFOEZ-UHFFFAOYSA-N
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Description

Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate is an organic compound that features a benzenesulfonyl group attached to a hydrazinylidenepropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate typically involves the reaction of ethyl 3-oxopropanoate with benzenesulfonyl hydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzenesulfonyl compounds.

Scientific Research Applications

Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate can be compared with other benzenesulfonyl derivatives, such as:

    Benzenesulfonyl chloride: A common reagent used in organic synthesis.

    Benzenesulfonamide: Known for its use in the synthesis of sulfa drugs.

    Benzenesulfonic acid: Used in the production of detergents and dyes.

Properties

CAS No.

64528-02-5

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate

InChI

InChI=1S/C11H14N2O4S/c1-2-17-11(14)10(13-12)8-18(15,16)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3

InChI Key

VUOVOEGDKXFOEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NN)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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